Isoquinoline-1-carboxylic acid
Overview
Description
Isoquinoline-1-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C₁₀H₇NO₂. It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
Isoquinoline-1-carboxylic acid (IQA) is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives have been known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple targets .
Mode of Action
One study found that an isoquinoline-1-carboxamide derivative inhibited the production of pro-inflammatory mediators in microglial cells, suggesting that iqa might have similar anti-inflammatory effects .
Biochemical Pathways
IQA may affect various biochemical pathways. For instance, isoquinoline-1-carboxamide derivatives have been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration
Result of Action
Isoquinoline-1-carboxamide derivatives have been shown to suppress inflammation and cell migration in microglial cells
Biochemical Analysis
Biochemical Properties
Isoquinoline derivatives have been studied for their effects on various biochemical reactions .
Cellular Effects
Isoquinoline derivatives have been shown to have anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells .
Molecular Mechanism
Isoquinoline derivatives have been shown to inhibit the MAPKs/NF-κB pathway, which mediates their anti-inflammatory and anti-migratory effects .
Temporal Effects in Laboratory Settings
It is known to be stable and incompatible with strong oxidizing agents .
Dosage Effects in Animal Models
The effects of Isoquinoline-1-carboxylic acid at different dosages in animal models are not well-documented. Isoquinoline derivatives have been shown to have antimalarial activity in low nanomolar range against sensitive and CQ resistant strains, as well as against MDR strain of P. falciparum .
Metabolic Pathways
Isoquinoline alkaloids are known to be synthesized from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1-carboxylic acid can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline. Subsequent carboxylation of isoquinoline yields this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance reaction efficiency. For instance, the use of copper catalysts in Ullmann-type reactions has been reported to facilitate the synthesis of isoquinoline derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield isoquinoline-1-carboxamide.
Substitution: Halogenation reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products:
Oxidation: Isoquinoline-1,2-dicarboxylic acid.
Reduction: Isoquinoline-1-carboxamide.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
Isoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and alkaloids.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline-1-carboxylic acid can be compared with other similar compounds such as:
Isoquinoline-5-carboxylic acid: This compound has the carboxyl group at the fifth position, leading to different chemical properties and reactivity.
Isoquinoline-6-carboxylic acid: Similar to this compound but with the carboxyl group at the sixth position, affecting its chemical behavior.
This compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
isoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAKCCMYRKZRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197566 | |
Record name | Isoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-73-7 | |
Record name | 1-Isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isoquinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOQUINOLINE-1-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AHM99SW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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